An In-Depth Technical Guide to 1-(3,5-Dichloropyrazin-2-YL)ethanone (CAS Number 136866-39-2): A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 1-(3,5-Dichloropyrazin-2-YL)ethanone (CAS Number 136866-39-2): A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Dichloropyrazin-2-YL)ethanone, a pivotal heterocyclic ketone intermediate in the field of drug discovery and development. The document elucidates its chemical properties, plausible synthetic routes, and reactivity, with a focus on its potential applications in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile building block.
Introduction: The Significance of Pyrazine Scaffolds in Drug Discovery
The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to the diverse pharmacological activities exhibited by pyrazine-containing compounds. These activities span a wide therapeutic spectrum, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1]
1-(3,5-Dichloropyrazin-2-YL)ethanone (CAS: 136866-39-2) emerges as a crucial intermediate, offering multiple reaction sites for molecular elaboration. The presence of two chlorine atoms and a ketone functional group on the pyrazine ring provides a versatile platform for introducing a variety of substituents and building complex molecular architectures. This guide will delve into the technical details of this compound, providing a roadmap for its synthesis, characterization, and strategic utilization in drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of 1-(3,5-Dichloropyrazin-2-YL)ethanone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 136866-39-2 | [2] |
| Molecular Formula | C₆H₄Cl₂N₂O | [2] |
| Molecular Weight | 191.01 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General chemical knowledge |
| SMILES | CC(=O)c1ncc(nc1Cl)Cl | [2] |
Synthesis and Mechanistic Considerations
A plausible synthetic pathway is outlined below:
Figure 1: Plausible synthetic workflow for 1-(3,5-Dichloropyrazin-2-YL)ethanone via Friedel-Crafts acylation.
Causality Behind Experimental Choices:
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Choice of Precursor: 2,6-Dichloropyrazine is the logical starting material, as the chlorine atoms deactivate the ring towards electrophilic substitution, but the nitrogen atoms can direct the incoming electrophile.
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Acylating Agent: Acetyl chloride or acetic anhydride are standard and readily available reagents for introducing the acetyl group.
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Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions, as it efficiently generates the highly electrophilic acylium ion.[4]
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Solvent: An inert solvent such as dichloromethane or carbon disulfide is typically used to facilitate the reaction while not competing in the reaction itself.
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Reaction Conditions: The reaction is usually carried out at low temperatures initially to control the exothermic reaction, followed by warming to room temperature to drive the reaction to completion.
Proposed Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of halogenated aromatic compounds.[5] Researchers should optimize the conditions for this specific substrate.
Step 1: Reaction Setup
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
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Cool the mixture to 0 °C in an ice bath.
Step 2: Catalyst Addition
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Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
Step 3: Acylating Agent Addition
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Add acetyl chloride (1.1 eq) dropwise from the addition funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
Step 4: Reaction Progression and Monitoring
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 5: Work-up and Isolation
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 6: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Reactivity and Potential for Derivatization
The chemical reactivity of 1-(3,5-Dichloropyrazin-2-YL)ethanone is dictated by its three key functional components: the pyrazine ring, the two chlorine substituents, and the acetyl group. This combination of features opens up a wide array of possibilities for synthetic transformations.
Figure 2: Key reaction pathways for the derivatization of 1-(3,5-Dichloropyrazin-2-YL)ethanone.
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Reactions at the Carbonyl Group: The ketone functionality is a versatile handle for various transformations.[6]
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Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.
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Wittig Reaction: Conversion of the ketone to an alkene is achievable through the Wittig reaction, allowing for the extension of the carbon skeleton.
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Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with various aldehydes and ketones to form α,β-unsaturated ketones.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring and the acetyl group activates the chlorine atoms towards nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of substituted pyrazines.
Analytical Characterization
The structural elucidation and purity assessment of 1-(3,5-Dichloropyrazin-2-YL)ethanone would rely on a combination of standard spectroscopic techniques. Although specific experimental data is not publicly available, the expected spectral characteristics can be predicted.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (likely in the range of δ 2.5-2.8 ppm) and a singlet for the lone aromatic proton on the pyrazine ring (likely in a downfield region, δ 8.5-9.0 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ > 190 ppm), the methyl carbon (δ 25-30 ppm), and four distinct signals for the pyrazine ring carbons, with those bonded to chlorine appearing at characteristic chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations, as well as C-N and C-Cl stretching frequencies.
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Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.01 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak, with the characteristic M, M+2, and M+4 peaks in a 9:6:1 ratio, would be a definitive indicator of the presence of two chlorine atoms.
Applications in Drug Discovery
While specific examples of drugs derived directly from 1-(3,5-Dichloropyrazin-2-YL)ethanone are not prominent in the public domain, its potential as a key building block is significant. The pyrazine core is present in numerous approved drugs and clinical candidates. The versatile reactivity of this intermediate allows for its incorporation into synthetic routes targeting a wide range of therapeutic areas.
Potential applications include the synthesis of:
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Kinase Inhibitors: The pyrazine scaffold is a common feature in many kinase inhibitors used in oncology. The dichloropyrazinyl ethanone core can be elaborated to interact with the hinge region and other key residues of various kinases.
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Antimicrobial Agents: As previously mentioned, pyrazine derivatives have shown promise as antibacterial and antifungal agents.[7] The ability to introduce diverse functional groups onto the 1-(3,5-Dichloropyrazin-2-YL)ethanone scaffold allows for the fine-tuning of antimicrobial activity and spectrum.
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Central Nervous System (CNS) Agents: The pyrazine nucleus is also found in compounds targeting CNS disorders. The lipophilicity and hydrogen bonding capacity of derivatives of this intermediate can be modulated to optimize blood-brain barrier penetration and target engagement.
Conclusion
1-(3,5-Dichloropyrazin-2-YL)ethanone is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward, albeit not explicitly documented, synthesis via Friedel-Crafts acylation, combined with the multiple avenues for chemical modification, makes it an attractive starting material for the generation of diverse chemical libraries. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to strategically employ this key building block in the development of the next generation of therapeutics.
References
Sources
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- 2. Buy 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE | 22047-27-4 [smolecule.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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